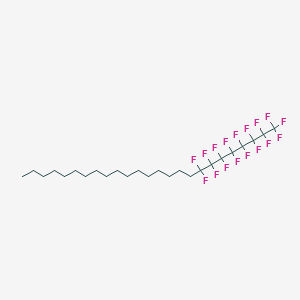
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluoropentacosane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluoropentacosane is a highly fluorinated hydrocarbon compound. It is characterized by the presence of seventeen fluorine atoms attached to a pentacosane backbone. This compound is part of the perfluoroalkane family, known for their unique properties such as high thermal stability, chemical inertness, and hydrophobicity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluoropentacosane can be synthesized through a series of fluorination reactions. The process typically involves the fluorination of pentacosane using elemental fluorine or other fluorinating agents under controlled conditions. The reaction is carried out in a fluorine-resistant reactor, often at elevated temperatures and pressures to ensure complete fluorination.
Industrial Production Methods: Industrial production of this compound involves large-scale fluorination processes. These processes utilize specialized equipment to handle the highly reactive fluorine gas and ensure safety. The production is optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluoropentacosane primarily undergoes substitution reactions due to the presence of multiple fluorine atoms. These reactions often involve the replacement of fluorine atoms with other functional groups.
Common Reagents and Conditions: Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out under mild conditions to prevent the decomposition of the compound.
Major Products: The major products formed from these reactions are fluorinated derivatives of pentacosane, which retain the unique properties of the parent compound while introducing new functionalities.
Scientific Research Applications
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluoropentacosane has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the effects of fluorination on hydrocarbon properties. Its high thermal stability and chemical inertness make it an ideal candidate for various chemical reactions and processes.
Biology: The compound is used in studies related to cell membrane interactions and permeability due to its hydrophobic nature.
Medicine: Research is being conducted on its potential use in drug delivery systems, where its unique properties can enhance the stability and efficacy of therapeutic agents.
Industry: It is used in the production of high-performance materials, such as lubricants, coatings, and sealants, due to its exceptional thermal and chemical stability.
Mechanism of Action
The mechanism by which 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluoropentacosane exerts its effects is primarily through its interaction with other molecules. The presence of multiple fluorine atoms creates a highly electronegative environment, which can influence the behavior of nearby molecules. This compound can form strong van der Waals interactions and hydrogen bonds, affecting the molecular targets and pathways involved in various processes.
Comparison with Similar Compounds
- 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluorooctane
- 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluorononane
- 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluorodecane
Uniqueness: 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluoropentacosane is unique due to its longer carbon chain compared to other similar compounds. This extended chain length enhances its hydrophobicity and thermal stability, making it more suitable for applications requiring extreme conditions. Additionally, the high degree of fluorination provides exceptional chemical resistance, distinguishing it from other perfluorinated compounds.
Properties
CAS No. |
871311-25-0 |
|---|---|
Molecular Formula |
C25H35F17 |
Molecular Weight |
658.5 g/mol |
IUPAC Name |
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluoropentacosane |
InChI |
InChI=1S/C25H35F17/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(26,27)19(28,29)20(30,31)21(32,33)22(34,35)23(36,37)24(38,39)25(40,41)42/h2-17H2,1H3 |
InChI Key |
XZMHQGNALQAGNL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















